4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol

Description

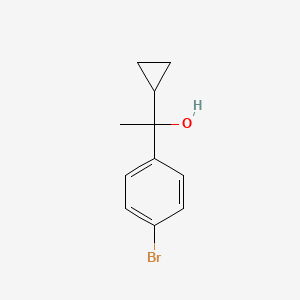

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (CAS 4489-22-9) is a substituted benzyl alcohol derivative characterized by a bromine atom at the para position of the benzene ring, a cyclopropyl group, and a methyl group attached to the alpha carbon of the benzyl alcohol backbone . Its molecular formula is C₁₁H₁₃BrO, with a molecular weight of 241.13 g/mol. The compound’s unique steric and electronic properties arise from the cyclopropyl ring’s strain and the electron-withdrawing bromine substituent, making it distinct from simpler benzyl alcohol derivatives.

Properties

IUPAC Name |

1-(4-bromophenyl)-1-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(13,8-2-3-8)9-4-6-10(12)7-5-9/h4-8,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWHXCFLUPFEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973190 | |

| Record name | 1-(4-Bromophenyl)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56041-75-9, 57623-07-1 | |

| Record name | 4-Bromo-α-cyclopropyl-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56041-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056041759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC297313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-α-cyclopropyl-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Organometallic Addition to Ketone Precursors

The reaction of 2,2-dichloro-1-methylcyclopropyl(phenyl)methanone with organometallic reagents forms the foundational pathway. For instance, treatment of the ketone with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at 0–5°C yields 1-(4-bromophenyl)-1-cyclopropylethanol after acidic workup. This method leverages the nucleophilic addition of Grignard reagents to carbonyl groups, followed by cyclopropane ring retention during quenching.

Key Conditions :

Diastereoselective Cyclopropanation of Allylic Alcohols

Cyclopropanation of (Z)-allylic alcohols using zinc- or samarium-derived carbenoids achieves high diastereoselectivity. The hydroxyl group directs syn-addition of the carbenoid, avoiding allylic 1,3-strain (Fig. 1). For 4-bromo-α-cyclopropyl-α-methylbenzyl alcohol, this method requires pre-synthesis of the allylic alcohol precursor, followed by cyclopropanation with CH₂I₂/Et₂Zn.

Mechanistic Insight :

- Conformational control by the hydroxyl group ensures syn-selectivity.

- Steric bulk of the 2° alcohol substituent modulates diastereoselectivity.

Lewis Acid-Catalyzed Benzannulation

TiCl₄- or SnCl₄-Mediated [4 + 2] Annulation

Ortho- and para-substituted 1-Ar-1-1-Ar-2-2,2-dichlorocyclopropylmethanols undergo TiCl₄- or SnCl₄-catalyzed benzannulation to form α-arylnaphthalenes, which are hydrolyzed to the target alcohol. For example, 1-(4-bromophenyl)-1-cyclopropylethanol is obtained via hydrolysis of the intermediate naphthalene derivative under acidic conditions.

Optimized Protocol :

Substrate Generality and Regiocontrol

The method tolerates electron-donating (Me, MeO) and electron-withdrawing (Cl) groups on the aryl ring. Meta-substituted substrates follow conventional benzannulation pathways, whereas para-substituted variants exclusively yield ipso-type products.

Sulfur-Promoted Ring-Opening/Annulation

Potassium Sulfide in DMSO

A one-pot synthesis employs potassium sulfide (K₂S) in DMSO at 140°C to annulate 4-bromophenyl precursors with cyclopropane derivatives. This method avoids transition metals and achieves 67% isolated yield for 1-(4-bromophenyl)-1-cyclopropylethanol.

Critical Parameters :

Mechanistic Role of DMSO

DMSO acts as both solvent and oxidant, facilitating sulfur insertion and subsequent cyclopropane ring-opening. The reaction proceeds via a thiiranium intermediate, which rearranges to the final alcohol.

Asymmetric Cyclopropanation with Chiral Ligands

Charette’s Chiral Boron-Based Ligands

Enantioselective synthesis uses chiral ligands derived from N,N,N′,N′-tetramethyltartaric acid diamide and butyl boronic acid. Precomplexation with Zn(CH₂I)₂ ensures enantiomeric excess (ee) >90% for cyclopropylcarbinols.

Procedure :

- Ligand: stoichiometric with Zn(CH₂I)₂

- Temperature: −78°C to 25°C

- Yield: 85–92% (for analogous alcohols)

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Diastereoselectivity | Scalability |

|---|---|---|---|---|

| Grignard Addition | PhMgBr | 96 | Moderate | High |

| TiCl₄-Benzannulation | TiCl₄ | 69 | High | Moderate |

| K₂S Annulation | K₂S/DMSO | 67 | N/A | High |

| Asymmetric Cyclopropanation | Chiral boron ligand | 90 | >90% ee | Low |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Ketones or aldehydes

Reduction: Hydrocarbons

Substitution: Corresponding substituted products (e.g., amines, thiols)

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol has the molecular formula C11H13BrO and features a bromine atom attached to an aromatic ring, along with a cyclopropyl group and a hydroxyl functional group. Its unique structure contributes to its reactivity and potential applications in drug development and synthesis.

Synthesis Applications

The synthesis of this compound is often achieved through various methods, including:

- Bromination Reactions : The introduction of bromine can be accomplished via electrophilic aromatic substitution, which is crucial for modifying the compound's reactivity.

- Alcohol Functionalization : The hydroxyl group allows for further modifications, making it a versatile intermediate in organic synthesis.

Table 1: Synthesis Methods for this compound

Medicinal Chemistry Applications

This compound is explored for its potential therapeutic applications. It serves as a building block for synthesizing various pharmacologically active compounds, particularly those targeting the central nervous system (CNS).

- GPR88 Agonists : Research indicates that derivatives of this compound may act as agonists for GPR88, a receptor implicated in several CNS disorders such as schizophrenia and addiction. Studies have shown that compounds with similar structures can modulate alcohol consumption behaviors in animal models, suggesting potential applications in treating alcohol use disorder (AUD) .

Table 2: Potential Therapeutic Targets Related to this compound

| Target | Condition Treated | Mechanism of Action |

|---|---|---|

| GPR88 | Schizophrenia | Modulation of neurotransmitter systems |

| CNS Disorders | ADHD, Parkinson’s Disease | Agonistic effects on GPR88 receptors |

| Alcohol Use Disorder | Alcohol dependency | Reduction in voluntary alcohol consumption |

Case Studies

Several studies have documented the use of this compound in research settings:

- Study on CNS Activity : A medicinal chemistry campaign synthesized various analogs of this compound to evaluate their efficacy as GPR88 agonists. The results indicated that specific modifications could enhance binding affinity and selectivity towards GPR88 .

- Synthetic Methodology Development : Researchers developed metal-free synthetic routes to produce derivatives of this compound, demonstrating its versatility in generating complex molecular architectures .

Mechanism of Action

The mechanism of action of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol depends on the specific reactions it undergoes. In general, the presence of the bromine atom and the hydroxyl group allows for a variety of chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of new chemical bonds and the generation of diverse products.

Comparison with Similar Compounds

Substituent Variations in Brominated Benzyl Alcohols

The following table compares 4-bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol with other brominated benzyl alcohols differing in substituents on the alpha carbon:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 4489-22-9 | C₁₁H₁₃BrO | 241.13 | Cyclopropyl, methyl |

| 4-Bromo-alpha-methylbenzyl alcohol | 22135-53-1 | C₉H₁₁BrO | 215.09 | Methyl |

| 4-Bromo-alpha-ethylbenzyl alcohol | 5391-88-8 | C₁₀H₁₃BrO | 229.11 | Ethyl |

| 4-Bromo-alpha-propylbenzyl alcohol | 71411-64-8 | C₁₁H₁₅BrO | 243.14 | Propyl |

| p-Bromo-alpha-cyclopropylbenzyl alcohol | 88384-34-3 | C₁₀H₁₁BrO | 227.10 | Cyclopropyl (no methyl) |

| 4-Bromobenzyl alcohol | 873-75-6 | C₇H₇BrO | 187.04 | No alpha substituents |

Key Observations :

- Electronic Effects: The bromine atom’s electron-withdrawing nature decreases electron density at the hydroxyl group, slightly increasing acidity compared to non-brominated analogs. However, this effect is less pronounced than in fluorinated derivatives (see Section 2.3) .

- Molecular Weight Trends : Bulkier substituents (e.g., cyclopropyl) increase molecular weight, which correlates with higher boiling points and lower solubility in polar solvents .

Fluorinated vs. Brominated Benzyl Alcohols

Fluorinated analogs, such as 4-bromo-2-fluorobenzyl alcohol (CAS 188582-62-9) and 2-bromo-4-fluorobenzyl alcohol (CAS 229027-89-8), exhibit distinct electronic properties due to fluorine’s electronegativity:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Bromo-2-fluorobenzyl alcohol | 188582-62-9 | C₇H₆BrFO | 205.02 | Bromine (para), fluorine (ortho) |

| 2-Bromo-4-fluorobenzyl alcohol | 229027-89-8 | C₇H₆BrFO | 205.02 | Bromine (meta), fluorine (para) |

Key Observations :

Comparison with Simpler Benzyl Alcohol Derivatives

4-Bromobenzyl alcohol (CAS 873-75-6) serves as a baseline for comparison:

- Physical Properties : Density = 1.565 g/cm³, melting point = 76.5–77.0°C, boiling point = 125–140°C at 11 Torr .

- Reactivity : The absence of alpha substituents simplifies reactions like oxidation to 4-bromobenzaldehyde or esterification, whereas steric hindrance in the target compound may slow such processes .

Biological Activity

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (CAS No: 56041-75-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's molecular formula is C11H13BrO, with a structure characterized by a bromine atom attached to a cyclopropyl group adjacent to a benzyl alcohol moiety. The presence of the bromine atom and the cyclopropyl group is significant for its biological activity.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including:

- CNS Activity : The compound may act as an agonist for G protein-coupled receptors (GPCRs), which are crucial in central nervous system (CNS) disorders such as schizophrenia and Parkinson's disease .

- Alcohol Consumption Modulation : Studies have shown that related compounds can influence alcohol consumption behaviors in animal models, suggesting potential applications in treating alcohol use disorders .

- Antitumor Activity : Preliminary data suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings include:

- Bromine Substitution : The introduction of the bromine atom significantly enhances the binding affinity to specific receptors compared to non-brominated analogs .

- Cyclopropyl Group Influence : The cyclopropyl moiety contributes to the compound's three-dimensional structure, which is essential for receptor interaction and activity .

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- CNS Disorders : A study demonstrated that compounds with similar structures could effectively modulate GPCR activity, leading to reduced symptoms in rodent models of CNS disorders .

- Alcohol Use Disorder : Research indicated that certain derivatives could reduce voluntary alcohol consumption in mice, highlighting their potential therapeutic role in addiction treatment .

- Antitumor Efficacy : In vitro assays showed that modifications of this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity against specific types of cancer .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 4-bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. For example, H and C NMR can resolve the cyclopropyl and methyl substituents, while bromine isotopic patterns in HRMS aid in molecular formula validation. Melting point analysis (e.g., 75–77°C for analogous brominated benzyl alcohols) can corroborate purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Solubility in polar aprotic solvents (e.g., DMF or DMSO) allows stock solutions to be prepared, but avoid aqueous storage due to potential hydrolysis of the cyclopropyl group .

Q. What are the standard synthetic routes for brominated benzyl alcohols with bulky substituents?

- Methodological Answer : Friedel-Crafts alkylation or Grignard reactions are commonly used. For example, bromination of pre-formed alpha-cyclopropyl-alpha-methylbenzyl alcohol via N-bromosuccinimide (NBS) in CCl under UV light can yield the target compound. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For instance, Sharpless epoxidation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate enantiomers. Chiral HPLC with columns like Chiralpak® IA/IB validates purity (>99% ee), as seen in analogous brominated benzyl alcohol derivatives .

Q. What side reactions occur during bromination of sterically hindered benzyl alcohols, and how are they mitigated?

- Methodological Answer : Competing debromination or cyclopropane ring-opening may occur under harsh conditions. Optimize bromination by using low-temperature (0–5°C) NBS reactions with radical initiators (e.g., AIBN) and stoichiometric control. Post-reaction quenching with NaSO minimizes over-bromination .

Q. How do the cyclopropyl and methyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group enhances ring strain, increasing susceptibility to electrophilic attack, while the methyl group sterically hinders para-substitution. In Suzuki-Miyaura couplings, use Pd(OAc)/SPhos catalysts to couple the bromine moiety with aryl boronic acids, ensuring reaction temperatures ≤80°C to preserve the cyclopropane .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.